

Therapeutic Potential of Targeting EP300/CREBBP: A Technical Guide for Drug Development

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Compound of Interest

Compound Name: *Ep300/CREBBP-IN-2*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) have emerged as critical regulators of gene expression and cellular function, making them compelling targets for therapeutic intervention in a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of the therapeutic potential of targeting EP300/CREBBP, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Functions and Rationale for Targeting

EP300 and CREBBP are transcriptional co-activators that play a pivotal role in chromatin remodeling by acetylating histone and non-histone proteins.[1][2][3] This acetylation neutralizes the positive charge of lysine residues on histones, leading to a more open chromatin structure that facilitates gene transcription.[3] Dysregulation of EP300/CREBBP activity is implicated in the pathogenesis of various malignancies, including hematological cancers and solid tumors, where they often act as co-activators for key oncogenic transcription factors such as MYC, IRF4, and the androgen receptor (AR).[4][5][6] Consequently, inhibiting the function of EP300/CREBBP presents a promising strategy to disrupt these oncogenic signaling networks.

Therapeutic Modalities

Several strategies are being explored to therapeutically target EP300/CREBBP, including:

- **Histone Acetyltransferase (HAT) Inhibitors:** These small molecules directly inhibit the catalytic activity of the HAT domain, preventing the acetylation of downstream targets.
- **Bromodomain Inhibitors:** EP300 and CREBBP contain a bromodomain that recognizes and binds to acetylated lysine residues, a key step in their recruitment to chromatin. Inhibitors targeting this domain disrupt their localization and function.
- **Dual Inhibitors:** Some compounds have been developed to inhibit both the HAT and bromodomain functions of EP300/CREBBP, or to dually target EP300/CREBBP and other epigenetic regulators like BET proteins.[\[2\]](#)[\[7\]](#)[\[8\]](#)
- **Selective Degraders:** Utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), selective degradation of EP300 is being investigated as a therapeutic approach with the potential for improved tolerability compared to dual inhibitors.[\[3\]](#)[\[5\]](#)
- **HAT Activators:** In cancers characterized by monoallelic loss-of-function mutations in CREBBP or EP300, activating the remaining wild-type allele with small molecules is a novel therapeutic strategy.[\[6\]](#)[\[9\]](#)[\[10\]](#)

Quantitative Data on EP300/CREBBP Modulators

The following tables summarize key quantitative data for various EP300/CREBBP inhibitors and activators based on preclinical and clinical studies.

Table 1: In Vitro Potency of EP300/CREBBP HAT Inhibitors

Compound	Target	Assay Condition	IC50 (nM)	Reference
A-485	p300	Biochemical HAT assay	9.8	[11]
CBP	Biochemical HAT assay	2.6	[11]	
EP300/CREBBP	Biochemical HAT assay (50 nM Acetyl-CoA)	44.8	[4]	
EP300/CREBBP	Biochemical HAT assay (5 μ M Acetyl-CoA)	1300	[1][4]	
iP300w	EP300/CREBBP	Biochemical HAT assay (50 nM Acetyl-CoA)	15.8	[1][4]
CPI-1612	EP300/CREBBP	Biochemical HAT assay (50 nM Acetyl-CoA)	10.7	[4]

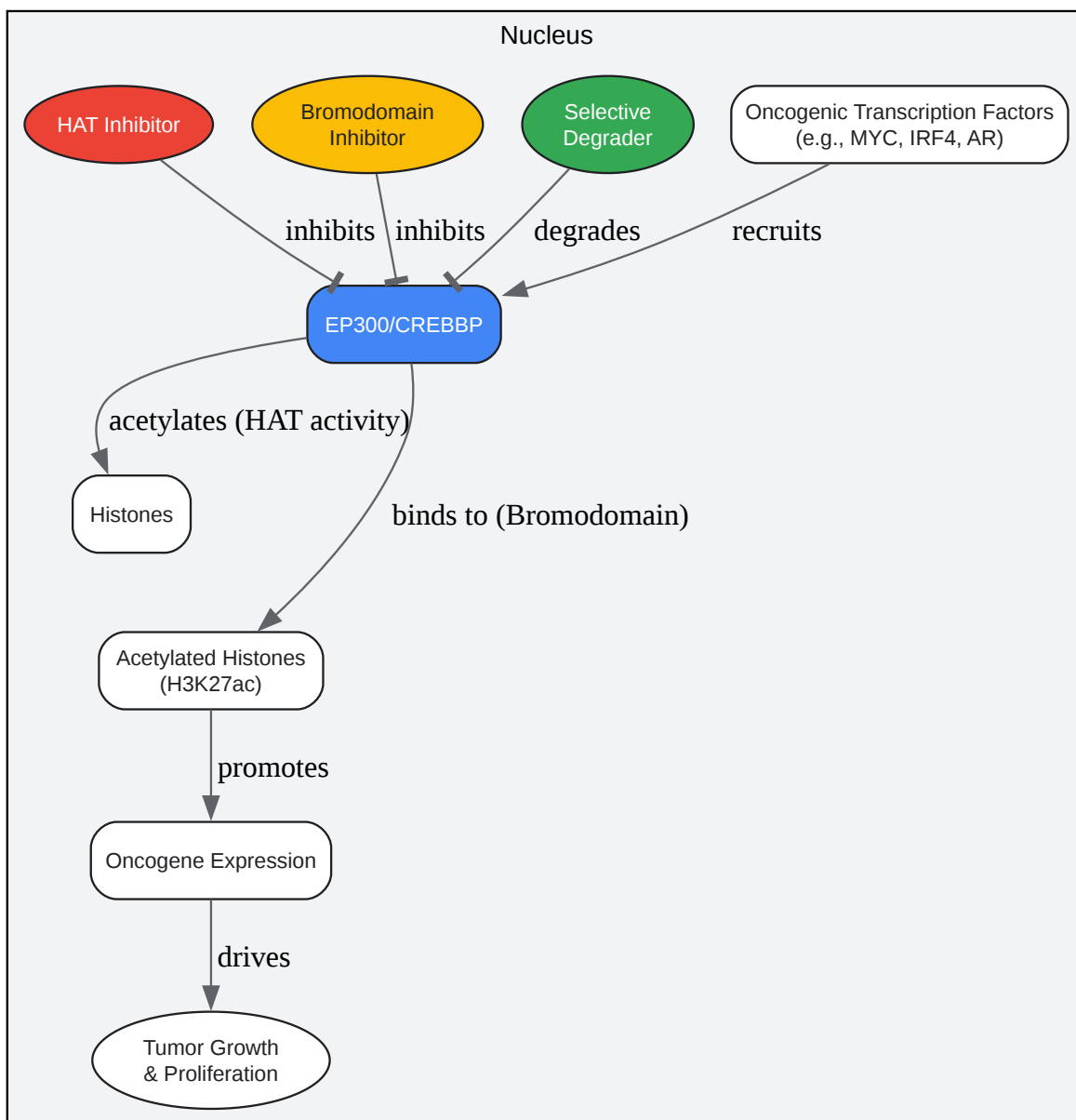
Table 2: Preclinical and Clinical Profile of Selected EP300/CREBBP-Targeted Agents

Compound	Modality	Key Preclinical Findings	Clinical Trial Identifier (if applicable)	Disease Indication(s)	Reference
Pocenbrodib (FT-7051)	CBP/p300 inhibitor	Encouraging safety and pharmacokinetic data in mCRPC models.	NCT06785636, NCT04575766	Metastatic Castration-Resistant Prostate Cancer (mCRPC)	[12] [13]
CCS1477 (Inobrodib)	p300/CBP bromodomain inhibitor	Potent anti-tumor activity in multiple myeloma cell lines, synergistic with pomalidomide.	NCT04068597, NCT03568656	Multiple Myeloma, Non-Hodgkin Lymphoma, AML, High-Risk MDS, mCRPC, Breast Cancer, NSCLC	[14] [15] [16] [17] [18] [19] [20]
EP31670 (NEO2734)	Dual p300/CBP and BET bromodomain inhibitor	IC50 <30 nM for both targets. Induces differentiation and G1-phase cell cycle arrest. Inhibits tumor growth in xenograft models.	N/A	Prostate Cancer, NUT Midline Carcinoma, Hematological Malignancies	[2] [7] [8] [21] [22]
YF2	HAT Activator	Binds to the bromo/RING domains of	N/A	Germinal Center-Derived B-	[6] [9] [10] [23]

		CREBBP/p300, increasing auto-acetylation and activation. Selectively cytotoxic in HAT-mutated lymphoma cell lines.		Cell Lymphoma	
EP300 Selective Degraders	Protein Degraders	Potent and selective degradation of EP300 with anti-tumor activity in prostate and hematological malignancy models. No observed thrombocytopenia.	N/A	Prostate Cancer, Multiple Myeloma, DLBCL	[3] [5]

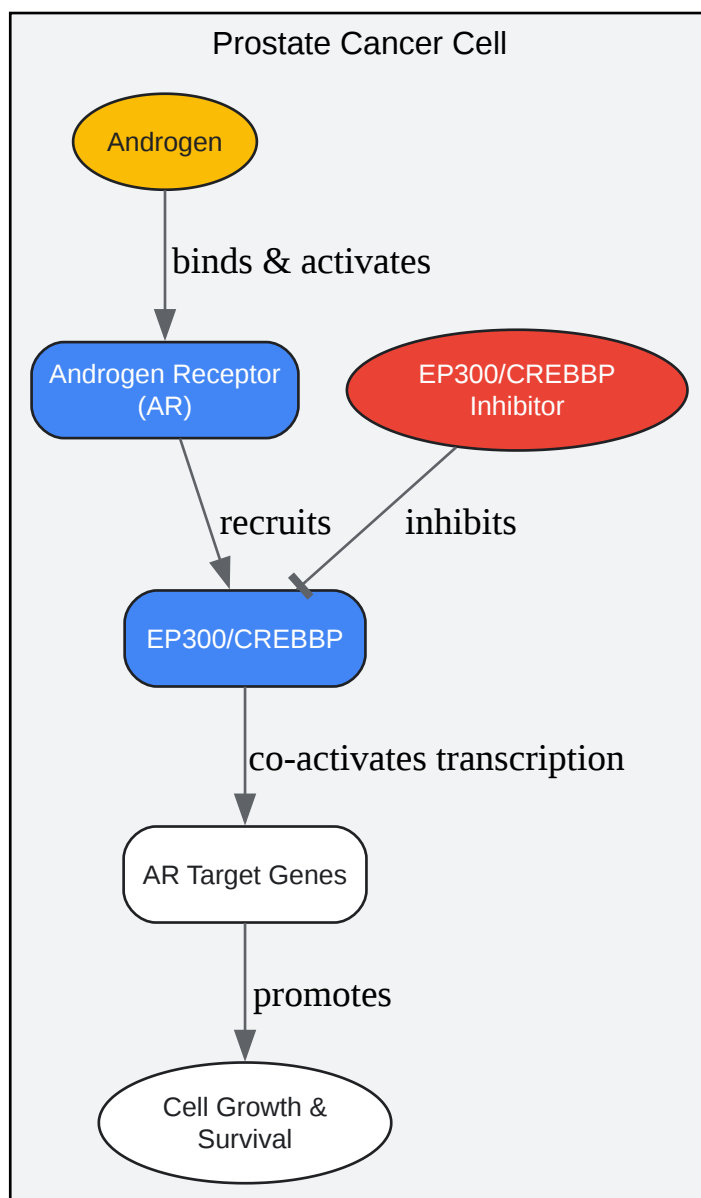
Signaling Pathways and Mechanisms of Action

Targeting EP300/CREBBP can disrupt multiple oncogenic signaling pathways. The diagrams below, generated using the DOT language, illustrate key mechanisms.



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Caption: Mechanism of EP300/CREBBP in driving oncogene expression and points of therapeutic intervention.



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Caption: Role of EP300/CREBBP in Androgen Receptor (AR) signaling in prostate cancer.

Experimental Protocols

This section provides an overview of key experimental methodologies for evaluating EP300/CREBBP-targeted therapies.

In Vitro Histone Acetyltransferase (HAT) Assay

Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of EP300 or CREBBP.

Methodology:

- Reagents and Materials: Recombinant human EP300 or CREBBP enzyme, histone H3 or H4 peptide substrate, Acetyl-Coenzyme A (Acetyl-CoA, can be radiolabeled or unlabeled depending on the detection method), HAT assay buffer, test compound, and a detection system (e.g., radiometric, colorimetric, or fluorometric).[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Assay Procedure:
 - Prepare a reaction mixture containing the HAT enzyme, histone peptide substrate, and HAT assay buffer in a 96-well plate.
 - Add serial dilutions of the test compound or vehicle control to the wells.
 - Initiate the reaction by adding Acetyl-CoA.
 - Incubate the plate at 30-37°C for a defined period (e.g., 1 hour).
 - Stop the reaction.
 - Detect the level of histone acetylation. For radiometric assays, this involves capturing the radiolabeled acetylated peptides on a filter and measuring radioactivity. For colorimetric or fluorometric assays, the production of Coenzyme A (CoA) is coupled to a detectable signal.[\[24\]](#)[\[26\]](#)[\[27\]](#)
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound with EP300 or CREBBP in a cellular context.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

Methodology:

- Cell Culture and Treatment:
 - Culture cells of interest to a suitable confluency.
 - Treat the cells with the test compound or vehicle control for a specified duration.
- Thermal Challenge:
 - Aliquot the cell suspension into PCR tubes or a 96-well plate.
 - Heat the samples across a range of temperatures for a short period (e.g., 3 minutes).
- Cell Lysis and Protein Quantification:
 - Lyse the cells to release soluble proteins.
 - Separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
 - Quantify the amount of soluble EP300 or CREBBP in the supernatant using methods such as Western blotting, ELISA, or mass spectrometry.[\[29\]](#)[\[32\]](#)
- Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide localization of EP300/CREBBP and the impact of inhibitors on histone acetylation marks (e.g., H3K27ac).[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)

Methodology:

- Cell Culture and Crosslinking:
 - Culture cells and treat with the test compound or vehicle.
 - Crosslink protein-DNA complexes using formaldehyde.

- Chromatin Preparation:
 - Lyse the cells and isolate the nuclei.
 - Shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
- Immunoprecipitation:
 - Incubate the sheared chromatin with an antibody specific for EP300, CREBBP, or a histone mark of interest (e.g., H3K27ac).
 - Capture the antibody-chromatin complexes using protein A/G beads.
 - Wash the beads to remove non-specific binding.
- DNA Purification and Sequencing:
 - Reverse the crosslinks and purify the immunoprecipitated DNA.
 - Prepare a sequencing library from the purified DNA.
 - Perform high-throughput sequencing.
- Data Analysis:
 - Align the sequencing reads to a reference genome.
 - Identify regions of enrichment (peaks) for the protein or histone mark of interest.
 - Compare the peak profiles between compound-treated and vehicle-treated samples to assess the effect of the inhibitor on chromatin binding and histone acetylation.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of an EP300/CREBBP-targeted agent in a living organism.

Methodology:

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
- Tumor Implantation:
 - Subcutaneously inject a suspension of cancer cells into the flank of the mice.
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment:
 - Randomize the mice into treatment and control groups.
 - Administer the test compound (e.g., orally or intraperitoneally) and vehicle control according to a defined schedule and dose.
- Efficacy Assessment:
 - Measure tumor volume regularly using calipers.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Conclusion

The targeting of EP300 and CREBBP represents a promising therapeutic avenue for a variety of cancers and potentially other diseases. The development of potent and selective inhibitors, degraders, and activators is rapidly advancing, with several agents now in clinical trials. A thorough understanding of the underlying biology, coupled with robust preclinical and clinical evaluation using the methodologies outlined in this guide, will be crucial for the successful translation of these novel therapies into clinical practice.

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